molecular formula C10H9FO3S B1525051 2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid CAS No. 1334146-83-6

2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid

Cat. No.: B1525051
CAS No.: 1334146-83-6
M. Wt: 228.24 g/mol
InChI Key: PEPMALGUUYDTSS-UHFFFAOYSA-N
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Description

2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid is an organic compound with the molecular formula C10H9FO3S It is characterized by the presence of an acetyl group, a fluorine atom, and a sulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetyl-3-fluorophenyl thiol and bromoacetic acid.

    Reaction Conditions: The thiol group of 4-acetyl-3-fluorophenyl thiol reacts with bromoacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, while the fluorine atom can enhance the compound’s binding affinity to certain proteins. The sulfanyl group can form disulfide bonds, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Acetylphenyl)sulfanyl]acetic acid: Lacks the fluorine atom, which may reduce its binding affinity in certain biological contexts.

    2-[(4-Fluorophenyl)sulfanyl]acetic acid:

    2-[(4-Acetyl-3-chlorophenyl)sulfanyl]acetic acid: Contains a chlorine atom instead of fluorine, which may alter its chemical properties and biological activity.

Uniqueness

2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom enhances its binding affinity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-acetyl-3-fluorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3S/c1-6(12)8-3-2-7(4-9(8)11)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPMALGUUYDTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)SCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243809
Record name Acetic acid, 2-[(4-acetyl-3-fluorophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-83-6
Record name Acetic acid, 2-[(4-acetyl-3-fluorophenyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334146-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(4-acetyl-3-fluorophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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